

# The Role of SRPIN803 in the Regulation of Alternative Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRPIN803 |           |
| Cat. No.:            | B610994  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SRPIN803 is a potent small molecule inhibitor with dual specificity for Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibitory activity positions SRPIN803 as a significant modulator of alternative splicing, a critical process in post-transcriptional gene regulation. Dysregulation of alternative splicing is implicated in numerous pathologies, including cancer and age-related macular degeneration. This technical guide provides an in-depth overview of SRPIN803's mechanism of action in regulating alternative splicing, with a focus on its impact on the vascular endothelial growth factor A (VEGF-A) pathway. We present quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual representations of the underlying signaling pathways and experimental workflows.

## Introduction to SRPIN803 and Alternative Splicing

Alternative splicing is a fundamental mechanism that allows for the production of multiple distinct mRNA transcripts, and subsequently proteins, from a single gene. This process is orchestrated by a complex machinery involving the spliceosome and a host of regulatory proteins, including the Serine/Arginine-rich (SR) family of splicing factors. The phosphorylation state of SR proteins, controlled by kinases such as SRPK1 and CK2, is a key determinant of their activity and subcellular localization, thereby influencing splice site selection.



**SRPIN803** has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit both SRPK1 and CK2. Its role in modulating alternative splicing is primarily attributed to its potent inhibition of SRPK1, a kinase that directly phosphorylates SR proteins and promotes the expression of pro-angiogenic isoforms of VEGF-A.[1]

## **Mechanism of Action of SRPIN803**

**SRPIN803** exerts its effects on alternative splicing by inhibiting the catalytic activity of two key kinases:

- SRPK1: This kinase specifically phosphorylates SR proteins within their arginine-serine-rich
  (RS) domains. This phosphorylation is crucial for the nuclear import of SR proteins and their
  subsequent participation in spliceosome assembly. By inhibiting SRPK1, SRPIN803 prevents
  the phosphorylation of SR proteins like SRSF1, leading to their cytoplasmic retention and a
  shift in alternative splicing patterns.[2]
- CK2: This pleiotropic kinase is involved in a myriad of cellular processes, including the
  phosphorylation of various splicing factors. While the direct impact of SRPIN803's CK2
  inhibition on global splicing is still under investigation, CK2 has been shown to phosphorylate
  and regulate the activity of several components of the splicing machinery.[3]

The dual inhibition of SRPK1 and CK2 by **SRPIN803** suggests a multi-faceted approach to modulating alternative splicing, with the most well-characterized downstream effect being the regulation of VEGF-A splicing.

## **Quantitative Data on SRPIN803 Activity**

The inhibitory potency of **SRPIN803** against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.



| Parameter                 | Value                  | Kinase/Cell Line                                | Reference |
|---------------------------|------------------------|-------------------------------------------------|-----------|
| IC50                      | 2.4 μΜ                 | SRPK1                                           | [4]       |
| IC50                      | 203 nM                 | CK2                                             | [4]       |
| Ki                        | 0.89 μΜ                | SRPK1 (for<br>SRPIN340, a related<br>inhibitor) |           |
| Effect on<br>Angiogenesis | Significant inhibition | Zebrafish embryos                               | [5]       |

# Impact of SRPIN803 on VEGF-A Alternative Splicing

The most extensively studied role of **SRPIN803** in alternative splicing is its regulation of VEGF-A. The VEGFA gene undergoes alternative splicing at its terminal exon (exon 8), giving rise to two families of isoforms with opposing biological activities:

- VEGFxxxa (e.g., VEGF165a): Pro-angiogenic isoforms that promote blood vessel formation.
- VEGFxxxb (e.g., VEGF165b): Anti-angiogenic isoforms that inhibit angiogenesis.

SRPK1-mediated phosphorylation of SRSF1 promotes the selection of the proximal 5' splice site in exon 8, leading to the production of the pro-angiogenic VEGF165a isoform. By inhibiting SRPK1, **SRPIN803** shifts the splicing balance towards the distal 5' splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.[6] This shift is a key mechanism behind the anti-angiogenic effects of **SRPIN803** observed in models of age-related macular degeneration.

# Signaling Pathway of SRPIN803 in VEGF-A Splicing Regulation





Click to download full resolution via product page

Caption: **SRPIN803** inhibits SRPK1, preventing SRSF1 phosphorylation and nuclear translocation, which shifts VEGF-A splicing towards the anti-angiogenic VEGF165b isoform.





# Global Effects of SRPK1 Inhibition on Alternative Splicing

While the effect of **SRPIN803** on VEGF-A is well-established, inhibition of a master splicing regulator like SRPK1 is expected to have broader consequences on the transcriptome. Studies using other SRPK1 inhibitors, such as SPHINX31, have employed RNA-sequencing (RNA-seq) to analyze these global changes in alternative splicing. These studies have revealed that SRPK1 inhibition can lead to widespread alterations in splicing events, including exon skipping and differential exon usage, affecting a multitude of genes involved in various cellular processes.[7]

## **Experimental Workflow for Global Splicing Analysis**





Click to download full resolution via product page

Caption: A typical workflow for investigating the global effects of **SRPIN803** on alternative splicing using RNA-sequencing.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the role of **SRPIN803** in alternative splicing regulation.

## In Vitro Kinase Assay for SRPK1 and CK2

This assay measures the ability of **SRPIN803** to inhibit the phosphorylation of a substrate by SRPK1 or CK2.

#### Materials:

- Recombinant human SRPK1 or CK2
- SRPK1 substrate (e.g., GST-SRSF1) or CK2 substrate (e.g., casein)
- SRPIN803
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- [y-32P]ATP
- P81 phosphocellulose paper or SDS-PAGE materials
- Scintillation counter or phosphorimager

#### Procedure:

- Prepare a reaction mixture containing kinase buffer, the respective kinase, and varying concentrations of SRPIN803.
- Initiate the reaction by adding the substrate and [y-32P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for P81 paper or SDS-PAGE loading buffer).
- Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.



Alternatively, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the band intensity.

 Calculate the percentage of inhibition at each SRPIN803 concentration and determine the IC50 value.

## Western Blot Analysis of SR Protein Phosphorylation

This method is used to assess the effect of **SRPIN803** on the phosphorylation status of SR proteins in cells.

#### Materials:

- Cell line of interest
- SRPIN803
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE and Western blotting equipment
- Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRSF1, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Culture cells to the desired confluency and treat with SRPIN803 or vehicle control for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and incubate with the primary antibody against phospho-SR proteins.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total SRSF1 and a loading control to normalize the results.

## **Splicing Reporter Assay**

This assay allows for the quantitative analysis of alternative splicing of a specific exon in living cells. A common reporter system for VEGF-A splicing utilizes a bicistronic fluorescent reporter.

#### Materials:

- VEGF-A splicing reporter plasmid (e.g., expressing dsRed for the 'a' isoform and GFP for the 'b' isoform)
- · Cell line of interest
- Transfection reagent
- SRPIN803
- Fluorescence microscope or flow cytometer

#### Procedure:

- Transfect the cells with the splicing reporter plasmid.
- After allowing for reporter expression, treat the cells with varying concentrations of SRPIN803.
- Analyze the expression of the two fluorescent proteins using fluorescence microscopy or quantify the percentage of cells expressing each fluorescent protein by flow cytometry.
- A shift in the ratio of GFP to dsRed fluorescence indicates a change in the alternative splicing of the reporter construct.



## **Conclusion and Future Directions**

SRPIN803 is a powerful tool for studying the regulation of alternative splicing due to its dual inhibitory activity against SRPK1 and CK2. Its well-defined effect on the alternative splicing of VEGF-A highlights its potential as a therapeutic agent for angiogenesis-dependent diseases. Future research should focus on elucidating the full spectrum of alternative splicing events regulated by SRPIN803 through comprehensive RNA-sequencing studies. Furthermore, investigating the interplay between SRPK1 and CK2 inhibition in the context of splicing regulation will provide a more complete understanding of SRPIN803's mechanism of action and may reveal novel therapeutic opportunities. The development of more specific inhibitors for each kinase will also be crucial in dissecting their individual contributions to the regulation of alternative splicing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of a Novel Function of CX-4945 as a Splicing Regulator | PLOS One [journals.plos.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applying the Brakes to Multi-Site SR Protein Phosphorylation: Substrate-Induced Effects on the Splicing Kinase SRPK1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRPK1 inhibition in prostate cancer: A novel anti-angiogenic treatment through modulation of VEGF alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of SRPIN803 in the Regulation of Alternative Splicing: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-s-role-in-alternative-splicing-regulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com